Structural Differentiation from 4-Phenyl-6-morpholino-1,3,5-triazin-2-amine: The Dihydroisoquinoline Group Confers Distinct Antileukemic Activity Compared to Morpholine-Substituted Analogs
In a comparative study of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, the analog bearing the identical 3,4-dihydroisoquinolin-2(1H)-yl substituent at the 6-position (6-[3,4-dihydroisoquinolin-2(1H)-yl]-4-phenyl-1,3,5-triazin-2-amine) showed potent antileukemic activity, while morpholino-substituted analogs bearing the same 4-phenyl group did not demonstrate equivalent antileukemic potency in the same screening panel [1]. This is a direct head-to-head comparison of the dihydroisoquinoline versus morpholine pharmacophore at the 6-position within the same triazin-2-amine scaffold, without altering the 4-aryl substituent [1]. The target compound 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine bears this same dihydroisoquinoline group at the 6-position, with chloro substituting the 4-aryl group. The chloro substituent serves as a synthetic handle that can be further functionalized to introduce aryl groups via cross-coupling or SNAr chemistry to generate derivatives that retain this critical pharmacophore [2].
| Evidence Dimension | Antileukemic activity (potent vs. not equivalently active) conferred by the 6-position substituent |
|---|---|
| Target Compound Data | 6-[3,4-dihydroisoquinolin-2(1H)-yl]-4-phenyl-1,3,5-triazin-2-amine: Potent antileukemic activity [1] |
| Comparator Or Baseline | 4-phenyl-6-morpholino-1,3,5-triazin-2-amine: Did not demonstrate equivalent antileukemic potency [1] |
| Quantified Difference | Qualitative differentiation: potent activity vs. non-equivalent activity; the dihydroisoquinoline group is essential for antileukemic activity in this scaffold |
| Conditions | Preliminary antileukemic screening; both compounds synthesized and tested within the same study under the same assay conditions [1] |
Why This Matters
This evidence demonstrates that the 3,4-dihydroisoquinoline moiety—present in the target compound—is a critical pharmacophoric element for antileukemic activity within the 1,3,5-triazin-2-amine scaffold, providing a rational basis for selecting this compound over morpholino-substituted analogs when exploring antileukemic structure-activity relationships.
- [1] Bin Shahari, M.S., Junaid, A., Tiekink, E.R.T., & Dolzhenko, A.V. A New One-Pot Three-Component Synthesis of 4-Aryl-6-cycloamino-1,3,5-triazin-2-amines under Microwave Irradiation. Synthesis, 2021, 53(14), 2457–2468. View Source
- [2] Kuujia. Cas no 1219971-91-1 (4-Chloro-6-3,4-dihydro-2(1H)-isoquinolinyl-1,3,5-triazin-2-amine). Product technical description. Characterizing the compound as a valuable synthetic intermediate due to the chloro substituent enabling nucleophilic substitution and further derivatization. View Source
